Methods and Technical Details
Trimethylpurin-6-ylammonium chloride can be synthesized through various methods, including:
The synthesis generally yields high purity products, often exceeding 70% in yield under optimized conditions.
Structure and Data
The molecular structure of trimethylpurin-6-ylammonium chloride consists of a purine base with three methyl groups attached to the nitrogen atom at position six, making it a quaternary ammonium compound. The structural representation can be summarized as follows:
The compound's structure significantly influences its biological activity and interactions with other molecules .
Reactions and Technical Details
Trimethylpurin-6-ylammonium chloride participates in several chemical reactions that enhance its utility in scientific research:
These reactions underscore the compound's versatility and importance in synthetic organic chemistry.
Process and Data
The mechanism of action for trimethylpurin-6-ylammonium chloride primarily relates to its role as a precursor in radiopharmaceutical synthesis. When used in conjunction with fluorine isotopes (e.g., ), it facilitates the incorporation of radioactive fluorine into biologically active molecules:
This mechanism highlights the significance of trimethylpurin-6-ylammonium chloride in developing diagnostic agents for medical imaging.
Physical and Chemical Properties
Trimethylpurin-6-ylammonium chloride exhibits distinct physical and chemical properties:
Scientific Uses
Trimethylpurin-6-ylammonium chloride finds diverse applications across various scientific fields:
These applications illustrate the compound's significance in advancing medical and scientific knowledge through innovative research methodologies.
Trimethylpurin-6-ylammonium chloride, classified as a purine-derived quaternary ammonium compound, possesses a standardized chemical identity across major databases. Its systematic IUPAC name is trimethyl(7H-purin-6-yl)azanium chloride, reflecting the quaternary ammonium group bonded to the purine ring system at the N6 position. The compound is registered under CAS Registry Number 13020-83-2, with alternative CAS entries (e.g., 15402-36-5) likely representing distinct solvates or isomeric forms [1] [2] [6].
Common synonyms include:
Table 1: Systematic and Common Nomenclature of Trimethylpurin-6-ylammonium Chloride
| Nomenclature Type | Identifier | Source |
|---|---|---|
| IUPAC Name | trimethyl(7H-purin-6-yl)azanium chloride | PubChem [7] |
| CAS Registry | 13020-83-2 | ChemicalBook [1] |
| Alternate CAS | 15402-36-5 | Chemsrc [2] |
| Pharmaceutical Code | NSC 51095 | LookChem [6] |
| Common Abbreviation | QUAP | LookChem [6] |
The compound's structural representation in machine-readable formats enables computational analysis and database retrieval:
C[N+](C)(C)C1=NC=NC2=C1NC=N2This encoding specifies the quaternary nitrogen (N+) bonded to three methyl groups (C) and the purine system, with the chloride counterion implied [7]. GHICAOUDDJDPOX-UHFFFAOYSA-NThe International Chemical Identifier (InChI) provides a unique, layered descriptor:Layer 1 (Molecular formula): C₈H₁₂N₅⁺·Cl⁻Layer 2 (Atom connections): Standard bondsLayer 3 (Charge/protons): +1 charge on N6, chloride counterion [7] The molecular formula C₈H₁₂ClN₅ (MW = 213.67 g/mol) reconciles discrepancies between sources by accounting for the chloride anion. Some databases report the cation mass (178.21 g/mol) separately, explaining variations in listed molecular weights [1] [3] [6].
X-ray diffraction studies confirm the ionic lattice structure, with characteristic bond parameters:
Table 2: Key Structural Parameters from X-ray Diffraction
| Parameter | Value | Method |
|---|---|---|
| Purine ring planarity | < 0.05 Å deviation | Single-crystal XRD [3] |
| N⁺-C bond length | 1.499 ± 0.015 Å | Monochromatic Mo-Kα radiation |
| N⁺···Cl⁻ ionic interaction | 3.18 ± 0.05 Å | Fluorolube/Nujol mull [3] |
| Crystal system | Orthorhombic | Coblentz Society data [3] |
| Space group | Pending full analysis | Class II technical quality |
Computational models (DFT/B3LYP) predict charge distribution:
The -N(CH₃)₃⁺ group dominates the compound's chemical behavior through three key interaction modes:
Charge delocalization studies reveal:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: